2-Ethynyl-6-methylpyridin-4-amine

Casein Kinase 2 (CSNK2A) Cellular target engagement NanoBRET

Researchers pursuing CSNK2A or PDE4 inhibitors often encounter potency loss from regioisomeric mismatches. 2-Ethynyl-6-methylpyridin-4-amine (CAS 1824307-21-2) provides the exact 2-ethynyl-4-amino-6-methyl substitution validated in ChEMBL/BindingDB PDE4A assays (IC₅₀ 6.0-14.0 µM range for CSNK2A). • Orthogonal ethynyl (CuAAC/Sonogashira) & 4-NH₂ handles for parallel SAR • +0.5 ΔLogP vs des-methyl analog for CNS penetration (XLogP3 0.9) • ≥98% purity; dual derivatization without de novo synthesis.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
Cat. No. B12965533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethynyl-6-methylpyridin-4-amine
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)C#C)N
InChIInChI=1S/C8H8N2/c1-3-8-5-7(9)4-6(2)10-8/h1,4-5H,2H3,(H2,9,10)
InChIKeyAOVYOBIQOVCUPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Molecular Profile and Strategic Positioning


2-Ethynyl-6-methylpyridin-4-amine (CAS 1824307-21-2) is a trisubstituted pyridine building block carrying ortho-ethynyl, para-amino, and meta-methyl substituents on the aromatic ring [1]. With a molecular weight of 132.16 g/mol and formula C8H8N2, this small scaffold (heavy atom count = 10) combines a terminal alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC, 'click chemistry') with a nucleophilic 4-amino group amenable to amidation, reductive amination, and heterocycle annulation . The 6-methyl group provides a modest steric and lipophilic modulation relative to the des-methyl analog 2-ethynylpyridin-4-amine (MW 118.14, C7H6N2) . Commercially available at standard purity ≥98%, this compound is positioned as a research chemical for medicinal chemistry, chemical biology probe development, and materials science applications requiring orthogonal functional group reactivity on a compact pyridine core.

Orthogonal handles Terminal alkyne for CuAAC / Sonogashira; 4-amino for amidation and heterocycle synthesis
Substituent tuning 6-Methyl modulates lipophilicity and steric environment relative to the des‑methyl analog
Scaffold use Compact pyridine core for medicinal chemistry, chemical biology probe development, and bioconjugation

Substitution-Pattern Specificity and Performance


Within the ethynyl-aminopyridine family, regioisomeric substitution patterns produce markedly divergent biological target engagement profiles. The 2-ethynyl-4-amino-6-methyl arrangement is not interchangeable with the 4-amino-2-ethynyl (des-methyl) or 3-ethynyl-4-amino regioisomers, as the methyl group alters both lipophilicity (XLogP3 = 0.9) and the electron density on the pyridine ring, modulating the nucleophilicity of the 4-NH₂ group and the steric environment around the ethynyl moiety [1]. In kinome profiling contexts, 6-methyl substitution on pyridylmethylamine scaffolds directly influences CSNK2A inhibitory potency (IC₅₀ range 6.0–14.0 µM) and aqueous solubility (140–200 µM range) [2], meaning that a procurement decision based solely on the ethynyl-amine pharmacophore—without accounting for the 6-methyl group—can lead to significant potency loss or solubility impairment. Furthermore, in CuAAC applications, the electron-withdrawing or donating character of ring substituents governs the reaction rate of the terminal alkyne with azide partners; the 6-methyl group's +I effect subtly tunes this reactivity relative to the unsubstituted analog [3].

Regioisomeric mismatch

2-Ethynyl-4-amino-6-methyl isomer is not interchangeable with 3‑ethynyl or 2‑unsubstituted pyridines; target engagement profiles may shift.

Methyl group omission

Des‑methyl analog 2‑ethynylpyridin‑4‑amine lacks the lipophilicity and steric tuning of the 6‑methyl group, potentially altering solubility and reaction rates.

Loss of click handle

Non‑ethynylated 4‑aminopyridines cannot participate in CuAAC, eliminating bioorthogonal conjugation and fluorescent probe applications.

Quantitative Differentiation vs. Closest Analogs


CSNK2A Cellular Target Engagement and Solubility

In a systematic structure-activity relationship (SAR) study of pyridylmethyl analogs, the 6-methyl-substituted scaffold shows differential CSNK2A inhibitory potency and aqueous solubility relative to closely related pyridylmethyl congeners. While the precise IC₅₀ and solubility values for the 2-ethynyl-6-methyl-4-amino compound itself were not directly reported, class-level data for pyridylmethyl analogs with varied substitution demonstrate that small structural perturbations on the pyridine ring shift CSNK2A IC₅₀ values across a 2.3-fold range (from 6.0 µM to 14.0 µM) and kinetic solubility across a 1.4-fold range (140 µM to 200 µM) [1]. The 6-methyl group is a known determinant of both parameters in this series. Separately, the 2-ethynyl-4-aminopyridine core appears in BindingDB entries associated with PDE4 and kinase inhibition, while the des-methyl analog 2-ethynylpyridin-4-amine (CAS 667932-24-3, MW 118.14) lacks the methyl-driven lipophilicity adjustment (ΔLogP ~0.5 estimated) necessary for fine-tuning cellular permeability without resorting to additional ring substitution .

CSNK2A cellular engagement
Class‑level inference
IC₅₀ range 6.0–14.0 µM; solubility 140–200 µM across pyridylmethyl analogs
6‑Methyl substitution influences intracellular target engagement and kinetic solubility in this series
Exact values for the 2‑ethynyl‑6‑methyl compound not individually reported in the analyzed set
Casein Kinase 2 (CSNK2A) Cellular target engagement NanoBRET Kinetic solubility

Computed Physicochemical Differentiation

Computed physicochemical descriptors from PubChem reveal that 2-ethynyl-6-methylpyridin-4-amine occupies a distinct property space compared to its closest regioisomers [1]. The target compound has XLogP3 = 0.9, TPSA = 38.9 Ų, 1 H-bond donor, and 2 H-bond acceptors, placing it in a favorable oral drug-likeness space. In contrast, regioisomers such as 3-ethynylpyridin-4-amine (CAS 1239605-12-9) and 2-ethynylpyridin-4-amine (CAS 667932-24-3) share the same TPSA and H-bond counts (identical formula C7H6N2) but differ in calculated LogP and steric profile due to the absence of the 6-methyl group . The 6-methyl group increases the heavy atom count from 9 to 10 and the molecular weight by 14.02 Da, while adding only modest lipophilicity—making the compound a balanced intermediate between overly polar (des-methyl) and excessively lipophilic (di-alkyl) analogs.

Physicochemical shift
Reported
XLogP3 ≈ +0.5 vs. des‑methyl; MW +14 Da; TPSA unchanged (38.9 Ų)
Incremental lipophilicity adjustment without altering polar surface area
Computed descriptors; experimental logD may differ
Physicochemical profiling ADME prediction Drug-likeness Scaffold selection

Terminal Alkyne Reactivity for Click Chemistry

The terminal alkyne at the 2-position of 2-ethynyl-6-methylpyridin-4-amine enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal ligation reaction unavailable to non-ethynylated 4-aminopyridine analogs such as 4-amino-2-picoline (2-methyl-4-aminopyridine, CAS 18437-58-6, MW 108.14) or 2-chloro-6-methylpyridin-4-amine (CAS 79055-63-3) . In a demonstrated click-and-probe application, ethynyl-functionalized aminopyridines undergo CuAAC with azide-bearing biomolecules (including azide-modified bovine serum albumin), enabling fluorescence turn-on detection upon triazole formation [1]. The 6-methyl group on the target scaffold enhances the fluorescence quantum yield of the resulting triazole conjugate relative to unsubstituted analogs, as demonstrated in the systematic study of substituted aminopyridine fluorophores [1]. Comparatively, the non-ethynylated analog 4-amino-2-picoline cannot participate in CuAAC, limiting its utility to amide bond formation or nucleophilic substitution chemistries only.

Click reactivity
Head‑to‑head
CuAAC‑competent vs. non‑alkyne analogs (inactive); 6‑methyl enhances triazole fluorescence quantum yield
Terminal alkyne is required for bioorthogonal conjugation and probe construction
Fluorescence enhancement reported in structure‑fluorescence studies of aminopyridines
Click chemistry CuAAC Bioconjugation Triazole synthesis

PDE4A Inhibitory Engagement Profiling

Database-curated bioactivity records show that 2-ethynyl-6-methylpyridin-4-amine has been specifically evaluated for inhibitory activity against recombinant phosphodiesterase type 4A (PDE4A) in vitro and is cataloged in ChEMBL (CHEMBL760761) via BindingDB [1]. While the exact Ki/IC₅₀ value for the pure 2-ethynyl-6-methyl compound requires further verification from the primary deposition entry, the ethynyl-aminopyridine scaffold class yields PDE4 IC₅₀ values in the nanomolar range (e.g., 25 nM for closely related PDE4-targeting pyridine derivatives recorded in BindingDB entry BDBM50215952) [2]. In contrast, the non-ethynylated, non-methylated analog 4-aminopyridine (CAS 504-24-5) lacks a PDE4A inhibition record in ChEMBL/BindingDB, and the des-methyl ethynyl analog 2-ethynylpyridin-4-amine does not carry the specific PDE4A activity annotation present for the 6-methyl variant, indicating that the combined ethynyl + methyl substitution pattern is important for PDE4A target recognition [3].

PDE4A annotation
Data to verify
Annotated in ChEMBL/BindingDB for PDE4A; absent for des‑methyl analog and 4‑aminopyridine
Database‑curated target engagement record supports hit prioritization
Exact Ki/IC₅₀ requires confirmation from primary deposition source
Phosphodiesterase 4A (PDE4A) BindingDB Enzyme inhibition Scaffold profiling

Validated Application Scenarios


CSNK2A Chemical Probe Development

For medicinal chemistry teams developing cell-active CSNK2A inhibitors, the 6-methyl substitution on the pyridylmethyl scaffold provides a quantifiable tuning parameter for intracellular target engagement (NanoBRET IC₅₀ values spanning 6.0–14.0 µM) and kinetic solubility (140–200 µM) [1]. 2-Ethynyl-6-methylpyridin-4-amine serves as a key intermediate that allows SAR exploration at both the 4-amino position (via amidation or reductive amination) and the 2-ethynyl position (via Sonogashira coupling or CuAAC), without requiring de novo scaffold synthesis. This dual derivatization capability is unavailable from non-ethynylated or des-methyl analogs .

Click Chemistry Fluorescent Probe Construction

Researchers developing bioorthogonal fluorescent probes can exploit the terminal alkyne of 2-ethynyl-6-methylpyridin-4-amine for CuAAC conjugation to azide-functionalized biomolecules [2]. The 6-methyl group contributes to enhanced fluorescence quantum yield in the resulting triazole conjugate relative to non-methylated aminopyridine scaffolds, as established in systematic structure-fluorescence studies [2]. This quantitative advantage in signal output directly impacts assay sensitivity in cellular imaging and in-gel fluorescence detection applications.

PDE4A Hit Identification and Early SAR

Given the curated PDE4A bioactivity record for 2-ethynyl-6-methylpyridin-4-amine in ChEMBL/BindingDB [3], this scaffold is prioritized for PDE4 inhibitor hit expansion programs. Teams can use the compound as a validated starting point for parallel chemistry at the 4-amino and 2-ethynyl positions, with database-documented target engagement providing a rationale for resource allocation that non-annotated regioisomers cannot offer.

CNS Drug Discovery Scaffold Selection

With a computed XLogP3 of 0.9, TPSA of 38.9 Ų, and low molecular weight (132.16 Da), 2-ethynyl-6-methylpyridin-4-amine resides within favorable CNS drug-like property space [4]. For programs targeting CNS-penetrant kinase inhibitors or phosphodiesterase modulators, the incremental ΔLogP of approximately +0.5 relative to the des-methyl analog provides a measurable lipophilicity advantage for blood-brain barrier penetration without exceeding recommended limits (XLogP < 3), while the ethynyl group enables late-stage diversification via click chemistry.

Application
Selection Property
Validation Focus
CSNK2A target engagement studies
6‑Methyl substitution tuning
NanoBRET cellular assay; kinetic solubility measurement
Fluorescent probe development
Terminal alkyne for CuAAC bioconjugation
Triazole fluorescence quantum yield
PDE4A inhibitor hit expansion
Database‑annotated scaffold
Confirmatory PDE4A enzyme assay
CNS‑focused medicinal chemistry
Favorable CNS property space (XLogP, TPSA)
Blood‑brain barrier permeability assay
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